5-chloro-2-methyl-2H-indazole-3-carboxylic acid chemical properties
5-chloro-2-methyl-2H-indazole-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a wide array of therapeutic agents. Its bioisosteric relationship with indole allows for the modulation of pharmacological profiles, making it a focal point in drug discovery. This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 5-chloro-2-methyl-2H-indazole-3-carboxylic acid. As a Senior Application Scientist, my objective is to not only present the known chemical data but also to provide a deeper, field-proven perspective on its synthesis, characterization, and potential applications. The methodologies and interpretations contained herein are designed to be self-validating, empowering researchers to confidently work with this compound.
Compound Profile: 5-chloro-2-methyl-2H-indazole-3-carboxylic acid
5-chloro-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring a bicyclic indazole core. The presence of a chlorine atom at the 5-position, a methyl group at the 2-position of the indazole ring, and a carboxylic acid at the 3-position imparts specific physicochemical and reactive properties. These substitutions are not merely decorative; they are crucial for fine-tuning the molecule's electronic and steric characteristics, which in turn influence its biological activity and synthetic utility.
| Property | Value | Source |
| CAS Number | 159821-50-8 | [1] |
| Molecular Formula | C9H7ClN2O2 | [1] |
| Molecular Weight | 210.62 g/mol | [1] |
| Purity (typical) | ≥95% | [1] |
| Storage Temperature | 0°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid can be approached through several established routes for indazole-3-carboxylic acids, often involving the construction of the bicyclic ring system from appropriately substituted benzene precursors. A common and reliable strategy involves the cyclization of a substituted phenylhydrazone derivative.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with 4-chloro-2-nitrotoluene. The rationale for this starting material is the commercial availability and the presence of the key chloro and pre-methyl functionalities in the correct positions relative to the nitro group, which will be transformed into the pyrazole ring of the indazole system.
Caption: Proposed synthetic pathway for 5-chloro-2-methyl-2H-indazole-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-chloro-2-nitrophenyl)acetate
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
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Add a solution of 4-chloro-2-nitrotoluene in anhydrous THF dropwise to the LDA solution at -78°C. The deep color change indicates the formation of the benzylic anion.
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After stirring for 1 hour, add methyl chloroformate dropwise.
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Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 2-(2-amino-4-chlorophenyl)acetate
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To a suspension of iron powder and ammonium chloride in a mixture of ethanol and water, add the methyl 2-(4-chloro-2-nitrophenyl)acetate.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Filter the hot reaction mixture through a pad of celite and wash with ethanol.
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Concentrate the filtrate and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
Step 3: Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate
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Dissolve the crude methyl 2-(2-amino-4-chlorophenyl)acetate in a mixture of concentrated hydrochloric acid and water and cool to 0°C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution for 30 minutes.
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In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0°C.
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Add the diazonium salt solution to the tin(II) chloride solution dropwise.
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Stir the reaction mixture at room temperature overnight.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude indazole.
Step 4: Synthesis of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
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To a solution of methyl 5-chloro-1H-indazole-3-carboxylate in dimethylformamide (DMF), add potassium carbonate and methyl iodide.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography to separate the N1 and N2 isomers.
Step 5: Synthesis of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid
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Dissolve the methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate in a mixture of THF and water.
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Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
The accurate characterization of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid is paramount for its use in research and development. The following data is a combination of reported values for closely related analogs and predicted characteristics based on its structure.
Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale/Reference |
| Melting Point | >230 °C (decomposes) | The related 2-methyl-2H-indazole-3-carboxylic acid has a melting point of 232-235°C with decomposition[2]. The chloro-substituent is expected to have a minor impact on the melting point. |
| Solubility | Soluble in methanol, chloroform, dichloromethane | Based on the solubility of 2-methyl-2H-indazole-3-carboxylic acid[2]. The carboxylic acid group confers some polarity, while the chlorinated aromatic ring provides nonpolar character. |
| Appearance | White to off-white solid | Typical appearance for crystalline organic acids. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d6 are:
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~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid group.
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~7.5-8.0 ppm (m, 3H): Aromatic protons on the indazole ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.
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~4.0 ppm (s, 3H): The three protons of the N-methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts (in ppm) are:
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~165 ppm: Carboxylic acid carbonyl carbon.
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~110-150 ppm: Aromatic and heterocyclic carbons of the indazole ring.
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~35 ppm: N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
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~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.
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~1100-1200 cm⁻¹: C-N stretching.
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~700-850 cm⁻¹: C-Cl stretching.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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High-Resolution MS (HRMS): Calculated for C9H7ClN2O2 [M+H]⁺: 211.0274; found should be within a few ppm of this value.
Reactivity Profile
The reactivity of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid is primarily dictated by the carboxylic acid functionality.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of standard transformations, making this compound a versatile building block for the synthesis of more complex molecules.
Caption: Key reactions of the carboxylic acid group of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid.
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Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester.
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Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Development
The indazole nucleus is a well-established pharmacophore. Derivatives of indazole-3-carboxylic acid are of particular interest due to their prevalence in a number of biologically active compounds. The functional handles on 5-chloro-2-methyl-2H-indazole-3-carboxylic acid make it an attractive starting material for the synthesis of compound libraries for screening against various biological targets.
Indazole-containing compounds have shown a wide range of activities, including but not limited to:
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Kinase Inhibitors: The indazole scaffold can mimic the purine ring of ATP, making it a suitable template for the design of kinase inhibitors for cancer therapy.
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Serotonin Receptor Ligands: Indazole derivatives have been developed as ligands for serotonin receptors, with potential applications in treating neurological and psychiatric disorders.
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Anti-inflammatory Agents: Some indazole derivatives exhibit anti-inflammatory properties by modulating various inflammatory pathways.
The specific substitution pattern of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid provides a unique combination of electronic and steric properties that can be exploited to achieve high affinity and selectivity for a given biological target.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-chloro-2-methyl-2H-indazole-3-carboxylic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
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Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 0°C[1].
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
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Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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